molecular formula C15H21NO2S B4646309 4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL(MORPHOLINO)METHANONE

4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL(MORPHOLINO)METHANONE

Cat. No.: B4646309
M. Wt: 279.4 g/mol
InChI Key: SGMXGNLBDRGQJY-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(morpholino)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused with a cyclooctane ring and a morpholino group attached to a methanone moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-15(16-7-9-18-10-8-16)14-11-12-5-3-1-2-4-6-13(12)19-14/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMXGNLBDRGQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the thiophene ring, followed by the introduction of the cyclooctane ring through a series of cyclization and reduction reactions. The morpholino group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone moiety through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the morpholino moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(morpholino)methanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-ylcarbonylmethionine
  • 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(4-pyridinylmethyl)-1-piperazinyl]methanone
  • N-[3-[(cyclopropylamino)-oxomethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]-2-furancarboxamide

Uniqueness

What sets 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(morpholino)methanone apart from similar compounds is its unique combination of a thiophene ring, a cyclooctane ring, and a morpholino group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL(MORPHOLINO)METHANONE
Reactant of Route 2
Reactant of Route 2
4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL(MORPHOLINO)METHANONE

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